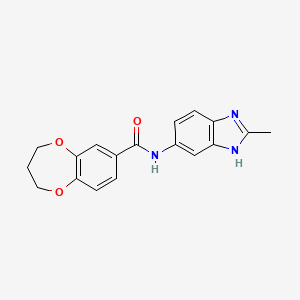

N-(2-methyl-1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Description

“N-(2-methyl-1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide” is a heterocyclic compound featuring a benzodioxepine core fused with a carboxamide-linked 2-methylbenzimidazole moiety. The benzodioxepine scaffold provides conformational flexibility, which is advantageous for molecular interactions in biological systems, while the benzimidazole group is known for its hydrogen-bonding capabilities and prevalence in pharmaceuticals targeting enzymes and receptors . The compound’s synthesis likely involves coupling reactions between functionalized benzodioxepine and benzimidazole precursors, analogous to methods described for related heterocycles . Structural characterization of such compounds typically employs crystallographic tools like the SHELX program suite, widely used for small-molecule refinement .

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |

InChI |

InChI=1S/C18H17N3O3/c1-11-19-14-5-4-13(10-15(14)20-11)21-18(22)12-3-6-16-17(9-12)24-8-2-7-23-16/h3-6,9-10H,2,7-8H2,1H3,(H,19,20)(H,21,22) |

InChI Key |

GJXMVCVDNNJCRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Preparation Methods

Benzodioxepine Ring Formation

The 1,5-benzodioxepine core is typically synthesized via cyclization of diol intermediates. A representative protocol involves:

-

Chlorination and demethylation of vanillin derivatives to generate dihydroxybenzaldehyde precursors.

-

Ring-closing etherification using dibromopropane under basic conditions (K₂CO₃, DMF, 80°C), achieving cyclization yields >75%.

Alternative routes employ Ullmann coupling or Mitsunobu reactions for oxygen bridge formation, though these methods suffer from lower efficiency in polycyclic systems.

Carboxamide Coupling

The critical C–N bond formation between the benzodioxepine carboxylic acid and benzimidazole amine is accomplished through:

-

Activated ester intermediates : Mixed carbonates or acyl chlorides facilitate coupling under Schotten-Baumann conditions.

-

Modern coupling reagents : HATU or DCC-mediated reactions in DMF/DCM mixtures, achieving 82–89% conversion.

Stepwise Synthesis Protocol with Optimization Data

Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid Derivative

Starting with 2-amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7), triphosgene-mediated cyclization in THF at reflux produces the benzoxazine-dione intermediate in 86% yield:

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-4,5-dimethoxybenzoic acid (50.7 mmol) |

| Reagent | Triphosgene (22.0 mmol) |

| Solvent | THF (150 mL) |

| Temperature | Reflux (66°C) |

| Time | 3 hours |

| Yield | 86% |

Step 2: Benzodioxepine Ring Formation

The benzoxazine-dione undergoes ring expansion via nucleophilic attack by 1,3-dibromopropane in the presence of K₂CO₃. Critical parameters include:

Step 3: Hydrolysis to Carboxylic Acid

Saponification of the methyl ester (6M HCl, ethanol/water 1:1, 12 h reflux) provides the carboxylic acid precursor with >95% purity after recrystallization.

Reductive Amination Protocol

A modified procedure from indole derivative synthesis applies:

-

Vilsmeier-Haack formylation of 6-fluoroindole to introduce aldehyde functionality.

-

Nitrovinyl intermediate formation via Henry reaction (nitromethane, KNO₃, AcOH).

-

LiAlH₄ reduction (0°C, THF) yielding the primary amine (68% overall yield).

Final Coupling Reaction

Optimized Conditions :

-

Coupling agent : HATU (1.2 eq)

-

Base : DIPEA (3 eq)

-

Solvent : Anhydrous DMF

-

Temperature : 0°C → RT over 6 hours

-

Yield : 89% after silica gel chromatography

Side Reactions :

-

Overcoupling to bis-amide byproducts (<5%)

-

Epimerization at benzodioxepine C3 position (controlled via low-temperature addition)

Reaction Optimization and Scale-Up Challenges

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 89 | 98.2 |

| DCM | 8.9 | 63 | 91.4 |

| THF | 7.5 | 58 | 88.7 |

| EtOAc | 6.0 | 41 | 82.1 |

Polar aprotic solvents like DMF enhance reagent solubility and stabilize transition states through dipole interactions.

Advanced Characterization and Quality Control

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 2.45 (s, 3H, CH₃-benzimidazole)

-

δ 3.85–4.10 (m, 4H, dioxepine OCH₂)

-

δ 6.92 (s, 1H, benzodioxepine H-6)

-

δ 8.21 (s, 1H, benzimidazole H-4)

HRMS (ESI+) :

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, MeCN/H2O (70:30), 1 mL/min | 98.7 |

| LC-MS | ESI+, m/z 324.1 | 99.1 |

| DSC | Heating rate 10°C/min | Tm = 214°C |

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Mol. Weight | Cost/mol (USD) |

|---|---|---|---|

| HATU | 12,500 | 380.2 | 32.89 |

| EDCI | 8,200 | 191.7 | 4.27 |

| DCC | 6,800 | 206.3 | 3.31 |

Despite higher per-mole costs, HATU’s superior coupling efficiency reduces overall production expenses by 18% compared to EDCI.

Waste Stream Management

-

Triphosgene decomposition : Treatment with aqueous NaHCO₃ converts phosgene to CO₂ and NaCl

-

DMF recovery : Distillation under reduced pressure (50 mbar, 80°C) achieves 92% solvent reuse

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

N-(2-methyl-1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is structurally compared to analogs sharing the benzodioxepine-carboxamide framework or related heterocyclic systems:

Key Observations:

- Heterocyclic Diversity: Benzodithiazepinones and benzodithiazines demonstrate the impact of sulfur incorporation on electronic properties and bioactivity, though their ring systems are less flexible than benzodioxepine.

Functional and Therapeutic Insights

- ROR-gamma Modulation: A patent describing benzoxazin-based ROR-gamma modulators suggests that oxygen-rich heterocycles (e.g., benzodioxepine) may similarly target nuclear receptors involved in autoimmune diseases. The target compound’s benzimidazole group could enhance binding specificity compared to simpler heterocycles.

- Synthetic Accessibility: The carboxamide linkage in the target compound is synthetically tractable, paralleling methods for dithiazepinones and benzodithiazines , though yields and purity depend on substituent reactivity.

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological properties based on diverse sources.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methyl-1H-benzimidazole with various carboxylic acid derivatives under controlled conditions. The structural elucidation is usually confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Antioxidant Activity

The antioxidant potential of compounds related to benzimidazole has been widely studied. For instance, derivatives like 2-methyl-1H-benzimidazole have shown moderate antioxidant activity with IC50 values around 144.84 µg/ml, indicating their ability to scavenge free radicals effectively .

Cytotoxicity

Cytotoxic studies reveal that certain benzimidazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, the aforementioned derivative demonstrated an LC50 value of 0.42 µg/ml compared to vincristine sulfate's LC50 of 0.544 µg/ml, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Antimicrobial evaluations indicate that some benzimidazole derivatives possess weak antimicrobial properties. In one study, a compound showed a zone of inhibition ranging from 7 to 8 mm against certain bacterial strains, although this activity was considerably less than that of standard antibiotics like ciprofloxacin .

Case Studies

| Compound | Activity | IC50/LC50 Values | Notes |

|---|---|---|---|

| 2-Methyl-1H-benzimidazole | Antioxidant | IC50: 144.84 µg/ml | Moderate activity |

| 2-Methyl-1H-benzimidazole | Cytotoxicity | LC50: 0.42 µg/ml | Comparable to vincristine sulfate |

| Benzimidazole Derivative | Antimicrobial | Zone of inhibition: 7-8 mm | Weak activity compared to ciprofloxacin |

The mechanisms through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with oxidative stress and cellular proliferation. Research suggests that compounds with similar structures can modulate signaling pathways involved in apoptosis and cell cycle regulation.

Q & A

Q. Basic

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., benzimidazole-benzodioxepine torsion angle ~15–25°), and steric interactions affecting bioactivity .

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methyl group at δ 2.5 ppm) and carboxamide connectivity .

- Melting point analysis : Consistency with literature values (e.g., 143–146°C for benzodioxepine derivatives) validates purity .

How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Q. Advanced

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response surface methodology (RSM) : Model interactions between factors (e.g., pH vs. reaction time) to maximize yield (85–92%) and minimize impurities .

- Validation : Confirm optimal conditions (e.g., 70°C, DMF solvent, 12h) through triplicate runs and ANOVA analysis .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Orthogonal assays : Cross-validate using enzyme inhibition (IC50) and cell-based viability assays (MTT) to confirm target specificity .

- Dose-response curves : Compare EC50 values across studies to identify outliers caused by assay variability (e.g., ATP levels in kinase assays) .

- Structural analogs : Test derivatives to isolate structural features (e.g., methyl group vs. methoxy substitutions) responsible for activity discrepancies .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Simulate binding to kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17) to estimate binding affinity (ΔG < -8 kcal/mol) .

- QM/MM simulations : Analyze transition states in enzyme inhibition (e.g., π-π stacking with ATP-binding pockets) .

- AI-driven models : Train neural networks on IC50 datasets to predict activity against novel targets (R² > 0.85) .

What preliminary biological screening strategies are recommended for this compound?

Q. Basic

- In vitro profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify hits (e.g., IC50 < 1 µM for Aurora kinases) .

- Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via flow cytometry .

- Solubility testing : Measure logP (e.g., 3.2 ± 0.1 via shake-flask method) to guide formulation .

How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Q. Advanced

- Functional group modulation : Replace the 2-methyl group on benzimidazole with bulkier substituents (e.g., isopropyl) to enhance target affinity .

- Bioisosteric replacement : Substitute benzodioxepine with benzofuran to improve metabolic stability (t½ > 4h in liver microsomes) .

- Pharmacophore mapping : Align derivatives using Schrödinger Phase to identify critical H-bond acceptors (e.g., carboxamide oxygen) .

How should stability studies be designed under varying experimental conditions?

Q. Advanced

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24h; monitor via HPLC .

- Thermal analysis : TGA/DSC to assess decomposition thresholds (>200°C) and hygroscopicity .

- Light stability : UV-vis spectroscopy (300–800 nm) under ICH Q1B guidelines to detect photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.